7-butoxy-6-chloro-4-methyl-2H-chromen-2-one
Overview
Description
7-butoxy-6-chloro-4-methyl-2H-chromen-2-one, also known as coumarin-3, is a chemical compound that belongs to the coumarin family. It is widely used in scientific research due to its diverse range of applications in various fields.
Mechanism of Action
The mechanism of action of 7-butoxy-6-chloro-4-methyl-2H-chromen-2-one is not fully understood. However, it is known to interact with metal ions and form complexes, which can be detected through fluorescence spectroscopy. The compound is also known to generate reactive oxygen species upon exposure to light, which can lead to cell damage and death.
Biochemical and Physiological Effects:
7-butoxy-6-chloro-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells. It has also been shown to have antibacterial and antifungal properties, and to inhibit the activity of certain enzymes such as acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 7-butoxy-6-chloro-4-methyl-2H-chromen-2-one in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and studying their interactions with other compounds. However, one limitation is its potential toxicity, as it can generate reactive oxygen species upon exposure to light. Therefore, caution must be taken when handling and using this compound in lab experiments.
Future Directions
There are numerous future directions for the study of 7-butoxy-6-chloro-4-methyl-2H-chromen-2-one. One potential direction is the development of new coumarin derivatives with improved fluorescent properties and reduced toxicity. Another direction is the investigation of the compound's potential as a photosensitizer for photodynamic therapy. Additionally, further studies are needed to fully understand the mechanism of action of 7-butoxy-6-chloro-4-methyl-2H-chromen-2-one and its interactions with metal ions and other compounds.
Scientific Research Applications
7-butoxy-6-chloro-4-methyl-2H-chromen-2-one has numerous scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It is also used as a photosensitizer for photodynamic therapy, and as a precursor for the synthesis of other coumarin derivatives. Moreover, it has been used as a model compound for studying the photophysical properties of coumarin derivatives.
properties
IUPAC Name |
7-butoxy-6-chloro-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-5-17-13-8-12-10(7-11(13)15)9(2)6-14(16)18-12/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYGVLLCDXUBRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Butoxy-6-chloro-4-methyl-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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